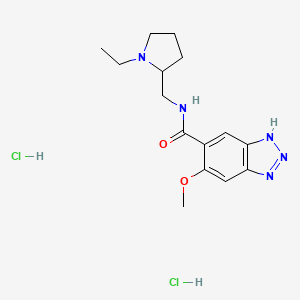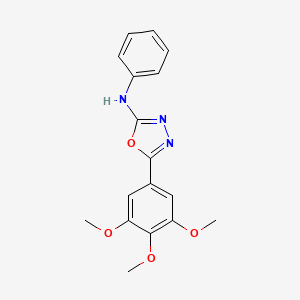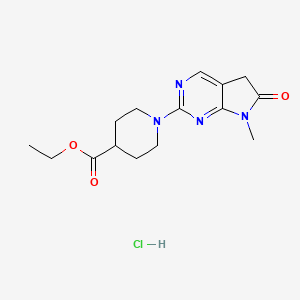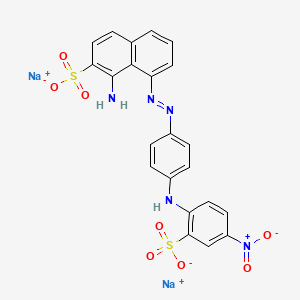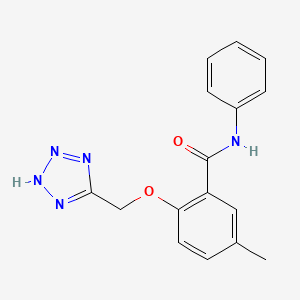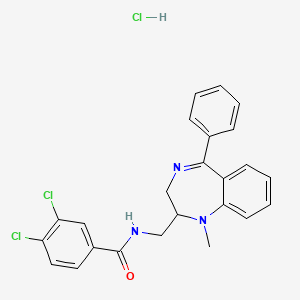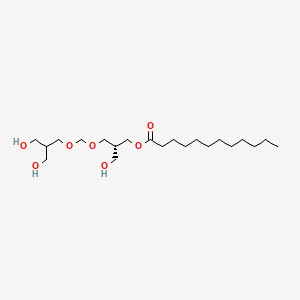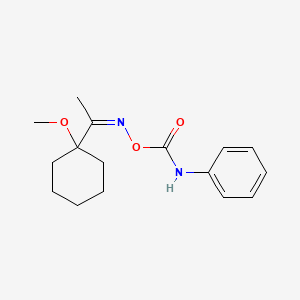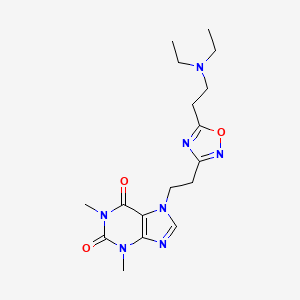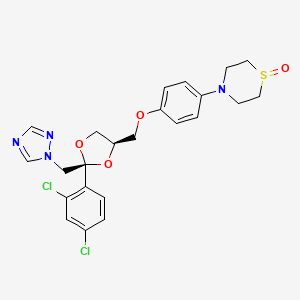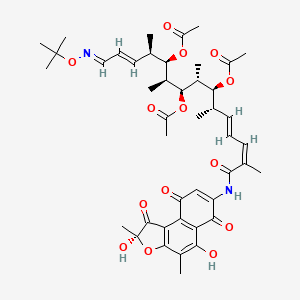
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S involves multiple steps, including acetylation, dehydrogenation, and hydrolysis reactions. The synthetic route typically starts with rifamycin S as the precursor, which undergoes acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27.
Analyse Chemischer Reaktionen
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a model molecule to study complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as an antibiotic or other therapeutic agent.
Wirkmechanismus
The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is not fully understood, but it is believed to involve interactions with bacterial RNA polymerase, similar to rifamycin. This interaction inhibits the transcription process, leading to the suppression of bacterial growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .
Vergleich Mit ähnlichen Verbindungen
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is unique due to its specific structural modifications. Similar compounds include:
Rifamycin S: The parent compound, known for its antibiotic properties.
Rifampicin: A well-known antibiotic derived from rifamycin.
Rifabutin: Another derivative of rifamycin with similar antibiotic properties.
These compounds share a common core structure but differ in their functional groups and specific modifications, leading to variations in their biological activities and applications.
Eigenschaften
CAS-Nummer |
172097-88-0 |
|---|---|
Molekularformel |
C44H56N2O14 |
Molekulargewicht |
836.9 g/mol |
IUPAC-Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-[(2-methylpropan-2-yl)oxyimino]-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C44H56N2O14/c1-21(37(56-27(7)47)25(5)39(58-29(9)49)26(6)38(57-28(8)48)22(2)18-15-19-45-60-43(10,11)12)16-14-17-23(3)42(54)46-30-20-31(50)32-33(36(30)52)35(51)24(4)40-34(32)41(53)44(13,55)59-40/h14-22,25-26,37-39,51,55H,1-13H3,(H,46,54)/b16-14+,18-15+,23-17-,45-19+/t21-,22+,25+,26-,37-,38+,39+,44-/m0/s1 |
InChI-Schlüssel |
JXQRKXSRLSIQFB-HMFQRHFFSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)C3=C1O[C@](C3=O)(C)O)O |
Kanonische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NOC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C3=C1OC(C3=O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



